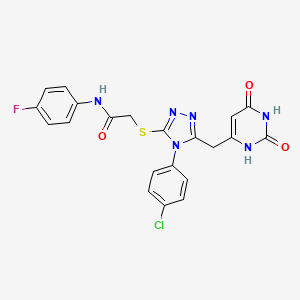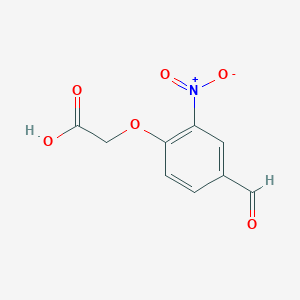
4-((1H-imidazol-1-yl)methyl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-imidazol-1-yl)methyl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide is a complex organic compound featuring an imidazole ring, a thiazolidine dione group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the benzamide group and the thiazolidine dione moiety. Key reaction conditions include the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzamides or imidazoles.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving imidazole receptors.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with biological targets, while the thiazolidine dione group may modulate the activity of certain proteins.
Comparaison Avec Des Composés Similaires
Imidazole derivatives: These compounds share the imidazole ring structure and are used in various pharmaceuticals.
Benzamide derivatives: These compounds contain the benzamide group and are known for their biological activity.
Thiazolidine dione derivatives: These compounds feature the thiazolidine dione moiety and are used in the treatment of diabetes.
Uniqueness: 4-((1H-imidazol-1-yl)methyl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide is unique due to its combination of the imidazole, benzamide, and thiazolidine dione groups, which may offer synergistic effects in biological systems.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-18-12-28-20(27)24(18)17-4-2-1-3-16(17)22-19(26)15-7-5-14(6-8-15)11-23-10-9-21-13-23/h5-10,13,16-17H,1-4,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNRMAOQEATURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2565030.png)


![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2565033.png)
![N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2565034.png)

![[3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2565038.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2565039.png)

![3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2565044.png)

![3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2565046.png)

